![molecular formula C10H8N2O3 B12873487 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is a heterocyclic compound that features both an oxazole ring and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the acrylic acid group. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the oxazole ring. This is followed by a reaction with an appropriate acrylate to introduce the acrylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the acrylic acid moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoxazole: Shares the oxazole ring but lacks the acrylic acid moiety.
4-Aminobenzoic acid: Contains the amino and carboxylic acid groups but lacks the oxazole ring.
Benzoxazole derivatives: Various derivatives with different substituents on the oxazole ring.
Uniqueness
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of the oxazole ring and the acrylic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(E)-3-(4-amino-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,11H2,(H,13,14)/b5-4+ |
InChI-Schlüssel |
DOBSOKCHZQUVDH-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


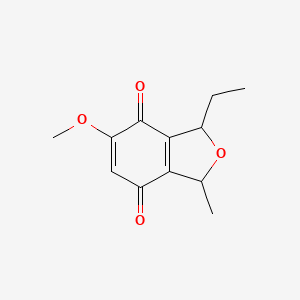
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
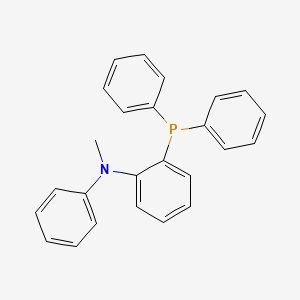

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
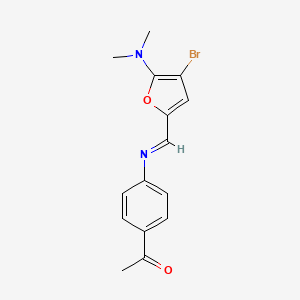
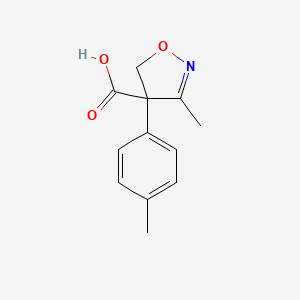
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
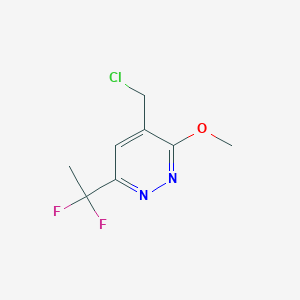
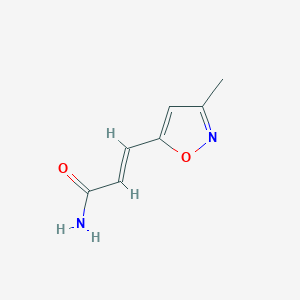
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
